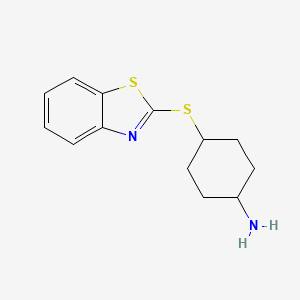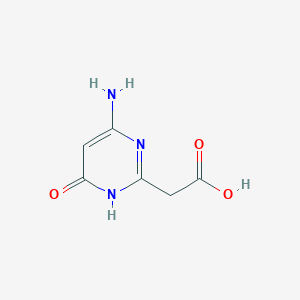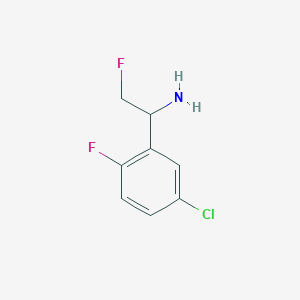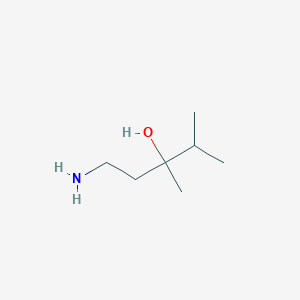
1-Amino-3,4-dimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,4-dimethylpentan-3-ol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a distinctive amine-like odor. This compound is soluble in water and common organic solvents, making it versatile for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3,4-dimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with ammonia, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions typically include:
Temperature: Room temperature
Catalyst: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon)
Solvent: An organic solvent such as ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure hydrogenation reactors is common to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,4-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4,4-dimethylpentan-3-one or 4,4-dimethylpentanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives such as 1-chloro-3,4-dimethylpentan-3-ol.
Scientific Research Applications
1-Amino-3,4-dimethylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-3,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with different substitution patterns.
3-Amino-2,2-dimethylbutan-1-ol: Another compound with a similar backbone but different functional group positions.
Uniqueness
1-Amino-3,4-dimethylpentan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in both water and organic solvents, along with its reactivity, makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-amino-3,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(3,9)4-5-8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
FDKNWBCQNVFZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


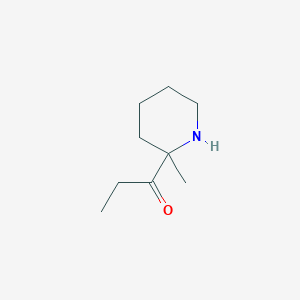
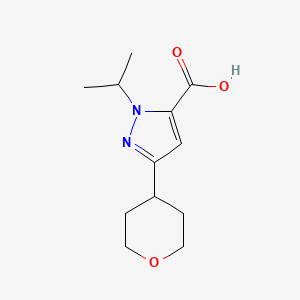
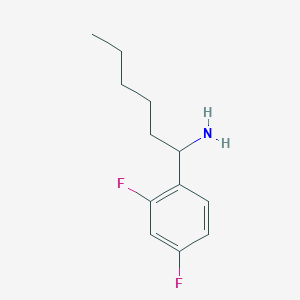


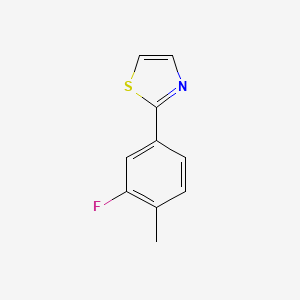
![4-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13210886.png)
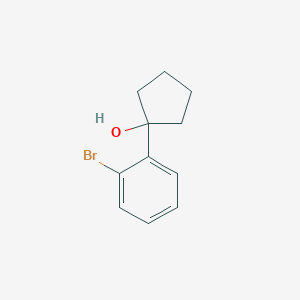
![3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13210892.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B13210900.png)
